2-[2-(Trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
This compound belongs to the tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-CA) family, characterized by a bicyclic heterocyclic core with a carboxylic acid moiety at position 3. The unique structural feature of this molecule is the 2-(trifluoromethyl)benzenesulfonyl group attached to the nitrogen of the THIQ ring. The trifluoromethyl (CF₃) group is electron-withdrawing, enhancing metabolic stability and influencing lipophilicity, while the sulfonyl group may contribute to hydrogen bonding and target specificity .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c18-17(19,20)13-7-3-4-8-15(13)26(24,25)21-10-12-6-2-1-5-11(12)9-14(21)16(22)23/h1-8,14H,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCARSJLJIFTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123708 | |
| Record name | 1,2,3,4-Tetrahydro-2-[[2-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009260-28-9 | |
| Record name | 1,2,3,4-Tetrahydro-2-[[2-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009260-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2-[[2-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is the Branched-chain-amino-acid aminotransferase, cytosolic . This enzyme plays a crucial role in the metabolism of branched-chain amino acids, which are essential nutrients that the body obtains from proteins found in food.
Biological Activity
The compound 2-[2-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[2-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be represented as follows:
- Molecular Formula : C15H14F3NO4S
- Molecular Weight : 363.34 g/mol
- SMILES Notation :
CC1=C(C(=C(C=C1)S(=O)(=O)C2=C(CN(C2)C(=O)O)C=C(C=C2)F)F)F
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing several key areas of interest:
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition against various bacterial strains. In one study, compounds derived from trifluoromethylbenzoyl hydrazides demonstrated significant activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .
2. Antitubercular Activity
The compound's structural analogs have been tested for antitubercular activity. A related study highlighted that certain derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis strains, particularly those resistant to standard treatments . This suggests potential utility in developing new treatments for resistant tuberculosis strains.
3. Neuroprotective Effects
Tetrahydroisoquinoline derivatives are known for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases. Some studies have indicated that related compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation .
The mechanisms through which 2-[2-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like AChE and butyrylcholinesterase (BuChE), which play roles in neurotransmission and cognition.
- Modulation of Receptor Activity : The compound may interact with PPARs and other nuclear receptors, influencing gene expression related to inflammation and metabolism.
- Antioxidant Properties : Many tetrahydroisoquinoline derivatives exhibit antioxidant activity, which could contribute to their neuroprotective effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to the target compound:
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
TFS-TIQCA has shown promising results in the inhibition of various cancer cell lines. Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit cytotoxic effects against different types of cancer cells. For instance, studies have highlighted the ability of TFS-TIQCA to induce apoptosis in breast and lung cancer cells by modulating pathways associated with cell survival and proliferation. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable modification for improving the pharmacokinetic properties of anticancer agents .
2. Neuroprotective Effects
Another significant application of TFS-TIQCA is its neuroprotective potential. Research has demonstrated that derivatives of tetrahydroisoquinolines can protect neuronal cells from oxidative stress and excitotoxicity. TFS-TIQCA has been investigated for its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's mechanism involves the modulation of inflammatory cytokines and neurotrophic factors, contributing to neuronal health.
Biochemical Applications
1. Enzyme Inhibition
TFS-TIQCA has been studied as a selective inhibitor of specific enzymes involved in disease processes. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurological disorders. By targeting LSD1, TFS-TIQCA may alter histone methylation patterns, leading to changes in gene expression that can suppress tumor growth or enhance neuronal function .
2. Antibacterial Properties
Recent studies have also explored the antibacterial properties of TFS-TIQCA. The compound exhibits activity against several bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further development as an antibacterial agent, particularly in light of the growing concern over antibiotic resistance .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | TFS-TIQCA induced apoptosis in MCF-7 and A549 cell lines | Potential for development as an anticancer drug |
| Neuroprotection | Reduced oxidative stress markers in SH-SY5Y cells | Possible therapeutic use in neurodegenerative diseases |
| Enzyme Inhibition | Inhibition of LSD1 led to reduced proliferation in cancer cells | Targeting epigenetic regulators for cancer therapy |
| Antibacterial Activity | Effective against MRSA strains | Development of new antibiotics |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The THIQ-3-CA scaffold is shared across multiple derivatives, but substituents critically modulate pharmacological properties. Below is a structural comparison:
Key Observations :
Pharmacological Activity
KY-021 (EC₅₀ = 11.8 nM for PPARγ) demonstrates significant glucose and triglyceride reduction in animal models at 3 mg/kg/d . The sulfonyl group in the target compound might enhance binding to PPARγ’s hydrophobic pocket compared to KY-021’s oxazole, though this requires validation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[2-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and what are the critical optimization parameters?
- Methodological Answer : The synthesis typically involves sulfonylation of the tetrahydroisoquinoline scaffold followed by carboxylic acid functionalization. Key steps include:
- Sulfonylation : Reacting 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic substitution.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC.
- Critical Parameters : Reaction temperature (0–25°C to minimize side reactions), stoichiometric ratio of sulfonyl chloride (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR should confirm the presence of the tetrahydroisoquinoline core (e.g., aromatic protons at δ 7.2–8.0 ppm for the sulfonylphenyl group) and trifluoromethyl signals (¹³C: ~120 ppm, quartet due to CF₃ coupling).
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄F₃NO₄S: 394.0698).
- HPLC Purity : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) mobile phase. Compare retention times with standards to assess purity (>95%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group or oxidation of the tetrahydroisoquinoline ring. Desiccate to avoid moisture absorption, which may degrade the carboxylic acid moiety. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and replicate experiments (n ≥ 3).
- Metabolic Stability : Test for compound degradation in cell culture media (e.g., LC-MS/MS to quantify intact compound over 24 hours).
- Off-Target Profiling : Use kinase/GPCR panels to identify nonspecific interactions. Cross-reference with structural analogs (e.g., evidence from trifluoromethyl-substituted isoquinolines) to rationalize activity variations .
Q. What strategies can be employed to improve aqueous solubility for in vivo studies without compromising target binding?
- Methodological Answer :
- Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to enhance solubility.
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo.
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations. Validate solubility via dynamic light scattering (DLS) and dose-response assays .
Q. How can computational modeling guide the optimization of this compound’s selectivity for a target enzyme?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonyl group and the enzyme’s active site (e.g., hydrogen bonding with catalytic residues).
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and identify flexible regions for modification (e.g., substituents on the benzene ring).
- Free Energy Calculations : Apply MM-PBSA/GBSA to predict ΔG of binding for analogs. Validate predictions with SPR or ITC binding assays .
Q. What analytical approaches are recommended for identifying and quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a Q-TOF mass spectrometer in MS² mode to detect impurities at <0.1% levels. Compare fragmentation patterns with synthetic standards.
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to generate degradation products.
- NMR Spiking : Add suspected impurities (e.g., desulfonated byproducts) to the sample and monitor signal splitting .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer :
- Species-Specific Differences : Test microsomes from multiple species (human, rat, mouse) under identical conditions (pH 7.4, 37°C, NADPH regeneration system).
- CYP Inhibition Assays : Identify CYP isoforms responsible for metabolism (e.g., CYP3A4/5) using isoform-specific inhibitors (ketoconazole for CYP3A4).
- Structural Elucidation of Metabolites : Use high-resolution LC-MSⁿ to characterize oxidation (e.g., hydroxylation at the tetrahydroisoquinoline ring) or sulfone reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
